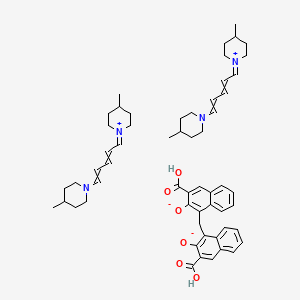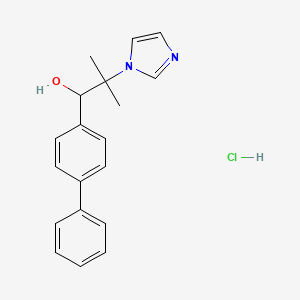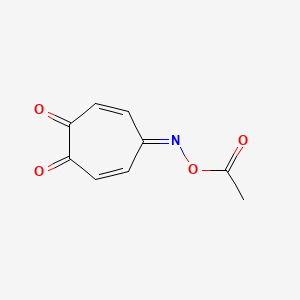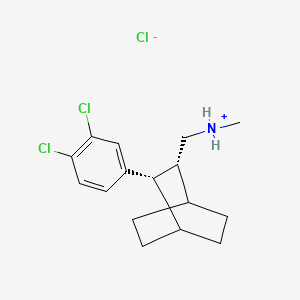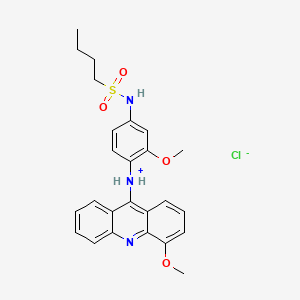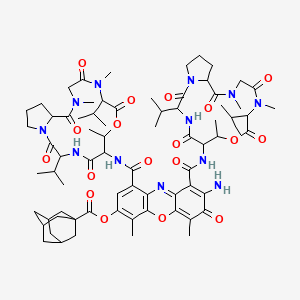
7-(1'-Adamantoyloxy)actinomycin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1’-Adamantoyloxy)actinomycin D is a derivative of actinomycin D, a well-known chromopeptide antibiotic produced by Streptomyces species. Actinomycin D is widely recognized for its potent antitumor and antimicrobial properties. The modification with an adamantoyloxy group aims to enhance its pharmacological properties and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1’-Adamantoyloxy)actinomycin D typically involves the esterification of actinomycin D with adamantane-1-carboxylic acid. The reaction is carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of 7-(1’-Adamantoyloxy)actinomycin D follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Purification is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: 7-(1’-Adamantoyloxy)actinomycin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the adamantoyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the adamantoyloxy group.
科学研究应用
7-(1’-Adamantoyloxy)actinomycin D has a wide range of applications in scientific research:
Chemistry: Used as a probe to study DNA-binding properties and interactions.
Biology: Employed in cell viability assays and apoptosis studies due to its ability to intercalate into DNA.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific tumor cells.
Industry: Utilized in the development of new antibiotics and therapeutic agents.
作用机制
The mechanism of action of 7-(1’-Adamantoyloxy)actinomycin D involves its strong binding to DNA, which inhibits RNA synthesis by preventing RNA polymerase elongation. This leads to a decrease in mRNA production and subsequent protein synthesis. The compound’s adamantoyloxy group enhances its stability and binding affinity to DNA, making it more effective in its biological activities.
相似化合物的比较
Actinomycin D: The parent compound, known for its antitumor and antimicrobial properties.
7-Aminoactinomycin D: A fluorescent derivative used in cell viability assays.
7-Nitroactinomycin D: Another derivative with potent antitumor activity.
Uniqueness: 7-(1’-Adamantoyloxy)actinomycin D stands out due to its enhanced stability and binding affinity to DNA, attributed to the adamantoyloxy group. This modification potentially improves its pharmacological properties, making it a promising candidate for further research and therapeutic applications.
属性
CAS 编号 |
78566-17-3 |
|---|---|
分子式 |
C73H100N12O18 |
分子量 |
1433.6 g/mol |
IUPAC 名称 |
[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C73H100N12O18/c1-32(2)51-68(95)84-21-17-19-44(84)66(93)80(13)30-47(86)82(15)57(34(5)6)70(97)100-38(11)53(64(91)76-51)78-62(89)43-26-46(102-72(99)73-27-40-23-41(28-73)25-42(24-40)29-73)36(9)60-55(43)75-56-49(50(74)59(88)37(10)61(56)103-60)63(90)79-54-39(12)101-71(98)58(35(7)8)83(16)48(87)31-81(14)67(94)45-20-18-22-85(45)69(96)52(33(3)4)77-65(54)92/h26,32-35,38-42,44-45,51-54,57-58H,17-25,27-31,74H2,1-16H3,(H,76,91)(H,77,92)(H,78,89)(H,79,90) |
InChI 键 |
OICLHHUVKVCFLM-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)OC(=O)C89CC1CC(C8)CC(C1)C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



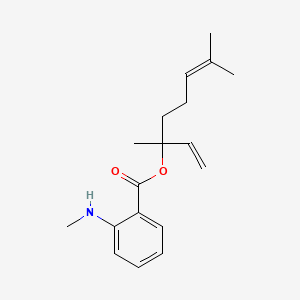
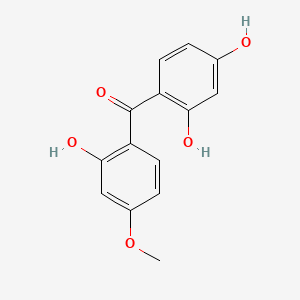
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
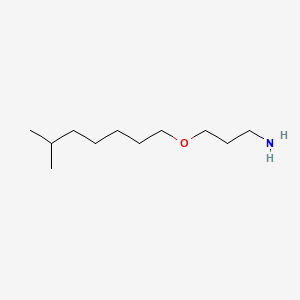
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
